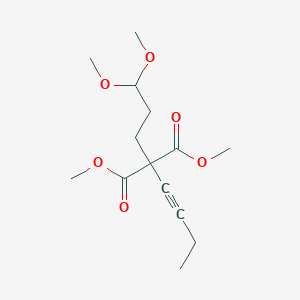![molecular formula C27H44Sn B15161311 Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane CAS No. 820250-73-5](/img/structure/B15161311.png)
Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a phenylethynyl group attached to a hept-1-en-2-yl chain. This compound is known for its applications in organic synthesis, particularly in radical reactions and as a reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane typically involves the reaction of tributyltin hydride with an appropriate alkyne. One common method is the hydrostannation of phenylethynylheptene using tributyltin hydride under radical conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Reduced organotin compounds.
Substitution: Substituted organotin derivatives with various functional groups.
Scientific Research Applications
Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane involves its ability to participate in radical reactions. The tin-hydrogen bond in the compound can homolytically cleave to generate tin-centered radicals, which can then react with various substrates. This property makes it a valuable reagent in radical-mediated transformations.
Comparison with Similar Compounds
Similar Compounds
- Tributyl(phenylethynyl)tin
- Tributyl(vinyl)tin
- Tributyl(1-propynyl)tin
Uniqueness
Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane is unique due to its specific structure, which combines a phenylethynyl group with a hept-1-en-2-yl chain. This structural feature imparts distinct reactivity and properties compared to other organotin compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
820250-73-5 |
|---|---|
Molecular Formula |
C27H44Sn |
Molecular Weight |
487.3 g/mol |
IUPAC Name |
tributyl-[3-(2-phenylethynyl)hept-1-en-2-yl]stannane |
InChI |
InChI=1S/C15H17.3C4H9.Sn/c1-3-5-9-14(4-2)12-13-15-10-7-6-8-11-15;3*1-3-4-2;/h6-8,10-11,14H,2-3,5,9H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
JBWRAOFCHOGPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#CC1=CC=CC=C1)C(=C)[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


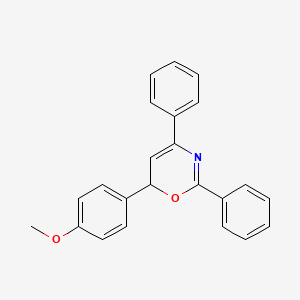
![(2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B15161239.png)
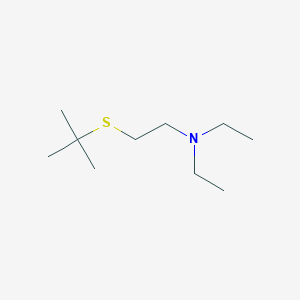

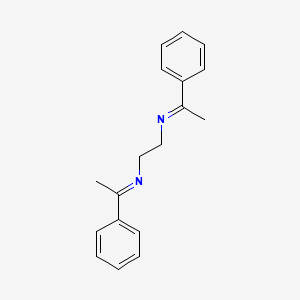
![3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid](/img/structure/B15161280.png)
![Naphth[2,1-b]oxepin, 1,4-dihydro-](/img/structure/B15161281.png)
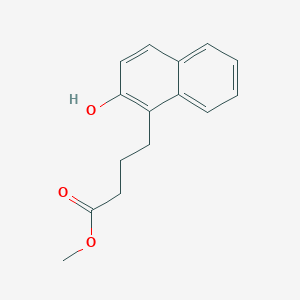
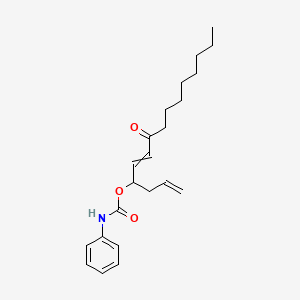


![7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B15161308.png)
![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate](/img/structure/B15161310.png)
